(4-(Pyrimidin-4-yl)phenyl)methanamine
Description
Significance of the Pyrimidine (B1678525) and Phenylmethanamine Moieties in Organic Synthesis and Drug Discovery
The value of (4-(Pyrimidin-4-yl)phenyl)methanamine in chemical research is deeply rooted in the well-established significance of its two core components: the pyrimidine ring and the phenylmethanamine group.
The pyrimidine moiety is a privileged heterocyclic scaffold in drug discovery. nih.gov As a fundamental component of the nucleobases cytosine, thymine, and uracil found in DNA and RNA, pyrimidine derivatives can readily interact with biological systems. nih.govwikipedia.org This inherent biocompatibility has led to widespread exploration of pyrimidine-containing compounds across a vast range of therapeutic areas. Medicinal chemists have successfully developed pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govnih.govnih.gov The synthetic tractability of the pyrimidine ring, which allows for straightforward modification at its 2, 4, 5, and 6 positions, further enhances its appeal, enabling the creation of large libraries of compounds for screening and optimization. nih.gov The landscape of FDA-approved drugs continues to expand with new additions incorporating this versatile scaffold. nih.gov
The phenylmethanamine moiety , also known as benzylamine (B48309), serves as a critical building block in modern organic synthesis. Its structure combines a rigid aromatic ring with a reactive primary amine, providing a versatile handle for a wide array of chemical transformations. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly pharmaceuticals. The amine group can be readily acylated, alkylated, or used in coupling reactions to construct larger, more intricate molecular architectures. Phenylmethanamine derivatives are integral to the synthesis of potential therapeutic agents targeting the central nervous system, as well as compounds with antidepressant and antimicrobial properties.
Structural Classification and General Chemical Features of this compound
This compound is classified as a heteroaromatic compound. Structurally, it consists of a central phenyl ring substituted at two opposing (positions 1 and 4) locations. One substituent is a pyrimidin-4-yl group, and the other is a methanamine (-CH₂NH₂) group. This arrangement makes it a derivative of both pyrimidine and benzylamine.
The chemical features of the molecule are dictated by the interplay of its three components. The pyrimidine ring, being a diazine, is an electron-deficient aromatic system and is weakly basic. wikipedia.org The phenyl ring acts as a rigid linker connecting the pyrimidine and the methanamine units. The primary amine of the methanamine group confers basicity to the molecule and serves as a primary site for nucleophilic reactions and further functionalization. While specific experimental data for this exact compound is not widely available in public repositories, its key chemical properties can be inferred from its structure.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| IUPAC Name | This compound |
| Structural Features | Contains a pyrimidine ring, a phenyl ring, and a primary amine. |
| Predicted Basicity | Exhibits basic properties due to the primary amine and the nitrogen atoms of the pyrimidine ring. The methanamine group is expected to be the more basic site. |
| Reactivity | The primary amine is a key reactive site for acylation, alkylation, and condensation reactions. The pyrimidine ring can potentially undergo nucleophilic substitution. |
Overview of Research Trajectories for this compound and Structurally Related Analogues
Research involving this compound and its analogs is predominantly focused on medicinal chemistry and the discovery of novel therapeutic agents. The molecule itself is often viewed as a key intermediate or a foundational scaffold upon which more complex, biologically active compounds are built. The primary research trajectories leverage the molecule's structure to target various disease-related proteins, particularly kinases.
Kinase Inhibition: A major area of research for pyrimidine-based compounds is the development of kinase inhibitors for cancer therapy. Structurally related anilinopyrimidines, where the primary amine of a compound like this compound is functionalized to form a secondary amine link to another group, are a well-established class of kinase inhibitors. For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been synthesized and shown to selectively target members of the class III receptor tyrosine kinase family. Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases, with a lead compound, CYC116, advancing to clinical trials. These studies highlight a clear research trajectory where the amine group of the title compound serves as a crucial attachment point for moieties that confer target specificity and potency.
Antimicrobial and Antiparasitic Agents: Pyrimidine derivatives are continuously being explored for their potential to combat infectious diseases. nih.gov Analogs such as pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis. Furthermore, 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated promising antitrypanosomal activity, suggesting a potential application in treating neglected tropical diseases like sleeping sickness.
Other Therapeutic Targets: The versatility of the pyrimidine scaffold extends to other biological targets. For instance, N-(pyrimidin-4-yl) phenylalanine derivatives have been investigated as antagonists of VLA-4 integrin, which is relevant for treating inflammatory conditions. In another area, substituted N-phenyl-4-aryl-2-pyrimidinamines were developed as inhibitors of mediator release from mast cells, presenting a potential therapeutic approach for asthma.
The following table summarizes key research areas involving compounds structurally related to this compound.
| Research Area | Related Compound Class | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Oncology | N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureas | Class III Receptor Tyrosine Kinase Inhibition | |
| Oncology | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase Inhibition | |
| Infectious Disease | Pyrazolo[1,5-a]pyrimidines | Anti-mycobacterial (Tuberculosis) | |
| Infectious Disease | 4-phenyl-6-(pyridin-3-yl)pyrimidines | Antitrypanosomal | |
| Inflammation | N-(pyrimidin-4-yl) phenylalanine derivatives | VLA-4 Integrin Antagonism | |
| Allergic Disorders | N-phenyl-4-aryl-2-pyrimidinamines | Mediator Release Inhibition (Asthma) |
Scope and Objectives of the Research Outline
The scope of this article is to provide a concise and scientifically grounded overview of the chemical compound this compound within the context of contemporary chemical research. The primary objective is to furnish a clear understanding of the molecule's importance by systematically addressing its key attributes. This is achieved by first deconstructing the molecule into its constituent pyrimidine and phenylmethanamine moieties and discussing their individual significance in synthesis and drug discovery. Subsequently, the article defines the compound's structural classification and chemical features. Finally, it synthesizes the current understanding of its utility by summarizing the major research trajectories for its structural analogs, thereby positioning this compound as a valuable scaffold in modern medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
885466-46-6 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2 |
InChI Key |
JZGQBVBIWJNQQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Pyrimidin 4 Yl Phenyl Methanamine
Established Synthetic Routes to (4-(Pyrimidin-4-yl)phenyl)methanamine
The synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the formation of the benzylamine (B48309) group and the construction of the aryl-heteroaryl linkage.
Reductive Amination Strategies for Benzyl (B1604629) Amine Formation
Reductive amination is a widely employed and versatile method for the synthesis of amines. In the context of preparing this compound, this strategy commences with the precursor, 4-(pyrimidin-4-yl)benzaldehyde. The process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. redalyc.orgchegg.com
A variety of reducing agents can be utilized for this transformation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices due to their selectivity in reducing the imine in the presence of the aldehyde. redalyc.orgias.ac.in Catalytic hydrogenation over a supported metal catalyst is another effective method. ias.ac.in The selection of the reducing agent and reaction conditions can be optimized to achieve high yields. redalyc.org
Table 1: Reductive Amination of 4-(Pyrimidin-4-yl)benzaldehyde This table is a representative example based on general reductive amination procedures.
| Amine Source | Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| Ammonia | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature | This compound |
| Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Room Temperature | This compound |
Nucleophilic Substitution Approaches for Amine Introduction
An alternative pathway to the benzylamine functionality is through nucleophilic substitution. This method typically involves a precursor such as a 4-(pyrimidin-4-yl)benzyl halide, for instance, 4-(pyrimidin-4-yl)benzyl chloride. The benzyl halide is treated with a nucleophilic source of ammonia, such as aqueous or alcoholic ammonia, or an equivalent reagent like sodium amide. The reaction proceeds via an SN2 mechanism where the ammonia displaces the halide leaving group. This approach is straightforward but may sometimes be complicated by side reactions, such as the formation of secondary and tertiary amines through over-alkylation.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Heteroaryl Linkages
The formation of the C-C bond between the phenyl and pyrimidine (B1678525) rings is a critical step that can be efficiently achieved using palladium-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. mdpi.comlibretexts.org This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comnih.gov
To synthesize this compound, two main Suzuki coupling strategies can be envisioned:
Coupling of 4-chloropyrimidine (B154816) or a related pyrimidine derivative with (4-(aminomethyl)phenyl)boronic acid.
Coupling of a 4-halobenzylamine derivative (with the amine group suitably protected) with pyrimidine-4-boronic acid.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comnih.gov
Table 2: Representative Suzuki-Miyaura Coupling Strategy This table illustrates a potential synthetic route.
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 4-Chloropyrimidine | (4-((tert-Butoxycarbonyl)aminomethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | N-Boc-(4-(Pyrimidin-4-yl)phenyl)methanamine |
Following the coupling reaction, a deprotection step is necessary to reveal the primary amine functionality.
Chemical Transformations and Reactivity Analysis of this compound
The methanamine moiety of this compound is the primary site for various chemical transformations, including oxidation and reduction, which allow for the modulation of its chemical properties.
Oxidation Reactions of the Methanamine Moiety
The primary amine of the benzylamine group can be oxidized to form different products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of the corresponding imine, N-((4-(pyrimidin-4-yl)phenyl)methylene)methanamine, or, with subsequent hydrolysis, 4-(pyrimidin-4-yl)benzaldehyde. nih.govresearchgate.net Stronger oxidizing agents can convert the amine to the corresponding nitrile, 4-(pyrimidin-4-yl)benzonitrile.
Several methods have been reported for the oxidation of benzylamines. thieme-connect.comtandfonline.com These include the use of flavin-based photocatalysts under visible light, which offers a green and mild approach. thieme-connect.com Other systems, such as those employing potassium superoxide, can also effect this transformation. tandfonline.com The selective oxidation to the aldehyde is a valuable transformation for further synthetic modifications. researchgate.net
Table 3: Potential Oxidation Products of this compound
| Reagent/Condition | Major Product |
|---|---|
| Mild Oxidants (e.g., MnO₂) | 4-(Pyrimidin-4-yl)benzaldehyde (after hydrolysis of imine) |
| Photocatalyst (e.g., Riboflavin tetraacetate), O₂ | 4-(Pyrimidin-4-yl)benzaldehyde |
Reduction Reactions to Modulate Amine Functionality
While the aminomethyl group is already in a reduced state, further reduction reactions can target the aromatic pyrimidine ring. The pyrimidine ring is electron-deficient and can be susceptible to reduction under certain conditions. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce pyrimidine derivatives to their corresponding dihydropyrimidines. This transformation alters the aromaticity and electronic properties of the heteroaryl core.
Additionally, the primary amine can be further functionalized through reductive amination with aldehydes or ketones to yield secondary or tertiary amines, thereby modulating the amine's functionality and steric bulk.
Nucleophilic Substitution at the Amine Nitrogen
The primary amine group (-NH₂) of this compound serves as a potent nucleophilic center. This reactivity allows for a variety of substitution reactions at the nitrogen atom, enabling the synthesis of a wide array of N-substituted derivatives. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common transformations include N-alkylation and N-acylation.
N-Alkylation: This reaction involves the treatment of the primary amine with alkylating agents, such as alkyl halides, to produce secondary and tertiary amines. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. To prevent over-alkylation and the formation of quaternary ammonium (B1175870) salts, reaction conditions, including stoichiometry and the nature of the base, must be carefully controlled.
N-Acylation: The amine group reacts smoothly with acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. These reactions are generally high-yielding and are often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
The table below summarizes these fundamental nucleophilic substitution reactions.
| Reaction Type | Reagent Class | General Product |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
This table is interactive. Click on the headers to sort.
Electrophilic Reactivity of the Pyrimidine Ring Nitrogen Atoms
The pyrimidine ring within this compound contains two nitrogen atoms, which are potential sites for electrophilic attack. However, due to the electron-withdrawing nature of the nitrogen atoms, the pyrimidine ring is considered π-deficient, which significantly reduces its basicity compared to pyridine (B92270). wikipedia.orgbhu.ac.in The pKa of protonated pyrimidine is approximately 1.23, far lower than that of pyridine (pKa ≈ 5.30). wikipedia.orgbhu.ac.in
Consequently, electrophilic addition, such as protonation or alkylation, typically occurs at only one of the ring nitrogen atoms, as the first addition deactivates the ring towards further electrophilic attack. wikipedia.org The most common electrophilic reaction involving the ring nitrogens is quaternization.
Quaternization (N-Alkylation): This reaction, an example of the Menshutkin reaction, involves treating the molecule with an alkyl halide (e.g., methyl iodide) to form a quaternary pyrimidinium salt. researchgate.net The reaction rate is influenced by the solvent, with polar aprotic solvents being favored, and can be accelerated by heating or microwave irradiation. mdpi.comresearchgate.net The formation of these quaternary salts can increase the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution at the C2, C4, and C6 positions by further enhancing its electron-deficient character. google.com
Below is a table detailing potential quaternization reactions.
| Electrophile | Reagent Example | Product Structure |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-methylpyrimidinium iodide salt |
| Benzyl Halide | Benzyl Bromide (BnBr) | N-benzylpyrimidinium bromide salt |
| Activated Alkyl Halide | 2-Bromoacetophenone | N-(2-oxo-2-phenylethyl)pyrimidinium bromide salt |
This table is interactive. Click on the headers to sort.
Advanced Synthetic Strategies for Diversified this compound Derivatives
Beyond simple functional group transformations, advanced synthetic strategies are employed to construct more complex molecules based on the this compound scaffold. These methods focus on efficiency, atom economy, and the generation of molecular diversity.
Cascade and Tandem Reaction Approaches in Pyrimidine Chemistry
Cascade reactions, also known as domino or tandem reactions, are powerful tools in modern organic synthesis. wikipedia.org They involve a sequence of two or more bond-forming transformations that occur consecutively in a single pot without the isolation of intermediates, often under the same reaction conditions. wikipedia.org This approach is highly efficient for rapidly building molecular complexity from simple starting materials.
In the context of pyrimidine chemistry, cascade reactions are utilized to construct fused heterocyclic systems. For example, literature precedents describe palladium-catalyzed cascade processes involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition steps to synthesize pyrido[2,3-d]pyrimidines. rsc.org Another strategy involves the condensation of a suitable α,β-unsaturated ketone with an amino-pyrimidine derivative to access fused ring systems. mdpi.com These methodologies could be adapted to derivatives of this compound to create novel, polycyclic structures. A hypothetical tandem reaction could involve the initial acylation of the amine, followed by an intramolecular cyclization onto the pyrimidine ring, triggered by a change in reaction conditions or the addition of a catalyst.
Stereoselective Synthesis Considerations for Chiral Analogues
The parent compound, this compound, is achiral. However, the synthesis of chiral analogues is of significant interest for various applications. Chirality can be introduced through several modern stereoselective synthesis techniques.
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Transition-Metal Catalysis: Chiral rhodium or ruthenium complexes can be used for asymmetric hydrogenation of a corresponding imine precursor to yield a chiral amine. Similarly, rhodium-catalyzed asymmetric allylation reactions have been used to create chiral pyrimidine derivatives. nih.gov
Organocatalysis: Small organic molecules can act as chiral catalysts. For instance, asymmetric Michael-initiated ring-closure (MIRC) reactions have been developed to produce chiral cyclopropyl (B3062369) pyrimidine analogues. researchgate.net
Biocatalysis: Enzymes offer unparalleled stereoselectivity for certain transformations. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, have been used to catalyze aldol (B89426) additions to generate acyclic nucleoside analogues with two new, well-defined stereocenters. nih.gov
The table below outlines these strategies for generating chiral analogues.
| Strategy | Catalyst Type | Example Reaction | Chiral Product Type |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Reduction of a ketimine | Chiral secondary amine |
| Asymmetric Allylation | Chiral Rhodium/Diphosphine Complex | Addition of an allyl group to the pyrimidine nitrogen | Chiral N-allyl pyrimidine |
| Enzyme-Catalyzed Reaction | Aldolase | Aldol addition to a pyrimidine-aldehyde derivative | Chiral acyclic nucleoside analogue |
| Asymmetric Cyclopropanation | Organocatalyst | Reaction of a vinyl pyrimidine with a ylide | Chiral cyclopropyl pyrimidine |
This table is interactive. Click on the headers to sort.
Structure Activity Relationship Sar and Ligand Design Studies of 4 Pyrimidin 4 Yl Phenyl Methanamine Derivatives
Design Principles for Modifying the (4-(Pyrimidin-4-yl)phenyl)methanamine Scaffold
The this compound scaffold is comprised of three key components that can be systematically modified: the pyrimidine (B1678525) ring, the central phenyl ring, and the methanamine moiety. The design principles for modifying this scaffold are rooted in established medicinal chemistry strategies aimed at optimizing a molecule's pharmacological profile. These principles include altering the molecule's size, shape, and electronic properties to enhance its interaction with a specific biological target.
Systematic Exploration of Substituent Effects on Biological Activity and Molecular Recognition
The systematic exploration of substituents at different positions of the this compound scaffold is crucial for understanding its SAR and for designing more potent and selective molecules.
The pyrimidine ring is a critical component for the biological activity of this class of compounds, and modifications at its 2, 5, and 6 positions have been explored to modulate activity. The pyrimidine ring's nitrogen atoms can form hydrogen bonds, and the ring itself can participate in π-stacking interactions with aromatic residues in a protein's active site. nih.gov
In related pyrimidine-based scaffolds, the introduction of different substituents on the pyrimidine ring has been shown to significantly impact biological activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar core structure, modifications at the 2-position of the pyrimidine ring were found to be critical for their inhibitory activity against the deubiquitinating enzyme USP1/UAF1. nih.gov Similarly, studies on other pyrimidine derivatives have demonstrated that substitutions at various positions can influence their selectivity and potency as kinase inhibitors. nih.govnih.gov
For example, studies on related phenyl-pyrimidine compounds have shown that the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate their biological activity. nih.gov The placement of substituents can also influence the relative orientation of the pyrimidine and methanamine moieties, which can be critical for fitting into a specific binding pocket. Systematic studies on other aromatic systems have shown that the position of a substituent on a phenyl ring can dramatically alter the molecule's steric and electronic properties. rsc.org
The methanamine moiety in the this compound scaffold provides a primary amine group that can act as a key hydrogen bond donor in interactions with biological targets. Alterations at this position are a common strategy to modulate the compound's properties.
One common modification is the N-alkylation or N-acylation of the amine to introduce new functional groups. For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzyl (B1604629) group on the amine was found to be important for activity. nih.gov Furthermore, the amine can be used as a handle to attach larger fragments or linkers, a strategy often employed in the design of proteolysis-targeting chimeras (PROTACs), where this scaffold can serve as a linker. The basicity of the amine can also be fine-tuned through substitution, which can affect its ionization state at physiological pH and its ability to form ionic interactions.
Rational Ligand Design Based on the this compound Framework for Specific Molecular Targets
The this compound framework has proven to be a versatile scaffold for the rational design of ligands targeting specific molecular targets, particularly enzymes.
The design of enzyme inhibitors based on the this compound scaffold leverages the key structural features of the molecule to achieve potent and selective inhibition. The pyrimidine ring can mimic the purine (B94841) core of ATP, making this scaffold particularly suitable for targeting ATP-binding sites in kinases. nih.gov
In a notable example, derivatives of the structurally related N-benzyl-2-phenylpyrimidin-4-amine were identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1. nih.gov Through a high-throughput screening campaign followed by medicinal chemistry optimization, it was discovered that specific substitutions on the pyrimidine and phenyl rings were crucial for achieving nanomolar inhibitory potency. nih.gov The benzyl group attached to the amine was also found to play a significant role in the binding interaction. nih.gov These findings highlight how the systematic modification of the this compound scaffold can lead to the development of highly effective enzyme inhibitors. nih.gov
Ligand Design for Receptor Modulation
The design of ligands based on the this compound scaffold for specific receptor modulation is a cornerstone of its application in medicinal chemistry. The inherent structural features of this scaffold, particularly the pyrimidine ring, allow it to serve as a versatile template for creating selective and potent inhibitors, often targeting the ATP-binding sites of kinases. nih.gov The pyrimidine core is a known bioisostere of the adenine (B156593) base in ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of many kinase domains. nih.gov
Another key strategy in ligand design is to exploit unique amino acid residues within the target's binding site to achieve selectivity. For example, in the design of Janus kinase 3 (JAK3) inhibitors, pyrimidine-4,6-diamine derivatives were optimized to interact with a unique cysteine residue (Cys909) present in the JAK3 active site. nih.gov This specific interaction leads to high inhibitory activity and selectivity for JAK3 over other kinases in the JAK family. nih.gov
Furthermore, the exploration of different substitution patterns on the phenyl ring of the this compound core can significantly impact receptor modulation. Modifications can be introduced to explore new binding pockets, enhance π-stacking interactions, or alter the physicochemical properties of the ligand to improve cell permeability and oral bioavailability. In the development of inhibitors for fibroblast growth factor receptor (FGFR), a pyrimidopyrimidine core, which is an extension of the pyrimidine scaffold, was identified as a dual inhibitor of KDR and FGFR-1. aacrjournals.org Modeling of this scaffold within the ATP binding pocket of KDR guided the synthesis of analogues with improved activity in both in vitro kinase assays and cell-based proliferation assays. aacrjournals.org
The following table summarizes the design strategies and their effects on receptor modulation for pyrimidine-based compounds.
| Design Strategy | Target Receptor(s) | Key Structural Modification | Effect on Receptor Modulation | Reference |
| DFG-out induction | Aurora A Kinase | Halogen substituent on a pyrimidine derivative scaffold | Induces a flip in the DFG activation loop, leading to potent inhibition. | acs.org |
| Cysteine targeting | Janus Kinase 3 (JAK3) | Pyrimidine-4,6-diamine derivative | Interacts with a unique Cys909 residue, resulting in high selectivity. | nih.gov |
| Dual inhibition | KDR and FGFR-1 | Pyrimidopyrimidine core | Potent dual inhibition of both kinase receptors. | aacrjournals.org |
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a widely employed strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound, such as this compound, without significantly altering its binding affinity for the target receptor. nih.gov This involves substituting a functional group or a whole substructure with another that has similar steric and electronic properties. nih.gov The goal of such replacements can be to enhance potency, improve metabolic stability, increase solubility, or reduce off-target toxicity. nih.gov
The phenyl ring within the this compound scaffold is a common target for bioisosteric replacement. While the phenyl group often contributes to binding through hydrophobic and π-stacking interactions, it can also be a liability, leading to poor solubility and metabolic instability through oxidation. A variety of saturated and aromatic heterocyclic rings have been successfully used as phenyl ring bioisosteres.
One common classical bioisosteric replacement for a phenyl ring is another aromatic ring system, such as thiophene (B33073) or pyridine (B92270). These replacements can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target protein. For instance, in a series of diaryl amino piperidine (B6355638) delta opioid agonists, replacing a phenol (B47542) group with a primary amide, a non-classical bioisostere, resulted in enhanced activity, increased selectivity, and improved metabolic stability. nih.gov
More recently, non-classical, saturated bioisosteres have gained prominence as they can improve physicochemical properties by increasing the fraction of sp3-hybridized carbons (Fsp3). Examples of such bioisosteres for a para-substituted phenyl ring include bicyclo[1.1.1]pentane (BCP) and bridged piperidine moieties. nih.gov These rigid, three-dimensional scaffolds can mimic the geometry of the phenyl ring while improving properties like solubility and metabolic stability. For example, the replacement of a phenyl ring with a bridged piperidine moiety in a series of γ-secretase modulators led to a significant enhancement of drug-like properties, including solubility and lipophilicity. nih.gov
The pyrimidine ring itself in the this compound scaffold is a bioisostere of the purine ring system, specifically adenine. nih.gov This is a fundamental reason for its prevalence in kinase inhibitors, as it can mimic the binding of ATP to the kinase hinge region. nih.gov Further modifications by fusing other rings to the pyrimidine, creating scaffolds like pyrazolo[3,4-d]pyrimidine, have been shown to be effective in targeting various kinases, including Bruton's tyrosine kinase (BTK). nih.gov
The following table provides examples of bioisosteric replacements for phenyl rings and their impact on compound properties.
| Original Moiety | Bioisosteric Replacement | Example Application | Impact of Replacement | Reference |
| Phenyl ring | Bridged Piperidine | γ-secretase modulators | Strongly improved drug-like properties (solubility, lipophilicity). | nih.gov |
| Phenol | Primary Amide | Diaryl amino piperidine delta opioid agonists | Enhanced activity, increased selectivity, improved metabolic stability. | nih.gov |
| Adenine | Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors (e.g., BTK inhibitors) | Mimics ATP binding, allowing for potent and selective kinase inhibition. | nih.gov |
Applications in Medicinal Chemistry Research and Drug Discovery
(4-(Pyrimidin-4-yl)phenyl)methanamine as a Pivotal Building Block and Intermediate in Pharmaceutical Synthesis
The this compound structure is a key building block in the synthesis of a variety of heterocyclic compounds. sigmaaldrich.com Its bifunctional nature, featuring both a reactive amine group and a pyridinyl moiety, allows it to serve as a versatile starting point or intermediate in the construction of more elaborate molecular architectures for drug discovery. sigmaaldrich.comnih.gov For instance, the pyrimidine (B1678525) portion of the molecule can be used in the synthesis of thiobenzoimidazoles with potential fungicidal activity. google.com The amine group can readily undergo reactions such as nucleophilic substitution, oxidation to imines or nitriles, and reduction to form secondary or tertiary amines, making it a valuable synthon for creating diverse chemical libraries. sigmaaldrich.com This adaptability makes it an important intermediate for developing molecules with specific biological functions, including its use in creating fluorescent probes and other diagnostic tools. sigmaaldrich.com
Development of Targeted Therapeutic Agents Based on the (Pyrimidin-4-yl)phenyl)methanamine Scaffold
The inherent structural features of this compound, such as the pyridine (B92270) ring's ability to interact with aromatic residues in proteins and the amine group's capacity for hydrogen bonding, make it an excellent scaffold for designing targeted therapeutic agents. sigmaaldrich.com Researchers have successfully modified this core structure to develop potent and selective inhibitors and modulators for a variety of biological targets implicated in numerous diseases.
The pyrimidine ring is a well-established "privileged scaffold" in kinase inhibitor design, as it can mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds within the hinge region of the kinase active site. researchgate.netnih.gov This has led to the development of numerous inhibitors targeting various kinases based on pyrimidine-containing structures.
USP1/UAF1 Deubiquitinase Inhibitors: Although deubiquitinases are proteases rather than kinases, they are critical regulators of cellular signaling pathways often intertwined with kinase activity. The Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex is a key player in DNA damage response pathways, making it a promising target for cancer therapy. scilit.comnih.gov Selective small-molecule inhibitors of the USP1/UAF1 complex have been identified through high-throughput screening. nih.gov Compounds like Pimozide (B1677891) and GW7647 were found to inhibit USP1/UAF1 noncompetitively with submicromolar efficacy. nih.gov Another potent inhibitor, ML323, demonstrates high selectivity and has been shown to potentiate the cytotoxicity of cisplatin (B142131) in non-small cell lung cancer and osteosarcoma cells. researchgate.net These inhibitors can reverse cisplatin resistance in cancer cells, highlighting the therapeutic potential of targeting this complex. scilit.comnih.gov A compound identified as USP1-IN-4 has shown an IC₅₀ value of 2.44 nM against USP1. sigmaaldrich.com
ROCK Inhibitors: Rho-associated kinases (ROCK) are serine/threonine kinases that have become attractive targets for treating conditions like hypertension, glaucoma, and cancer. A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed as ROCK II inhibitors, with structure-activity relationship studies indicating that a 4-pyridine substitution was generally more potent. The most potent compound from this series, 4v, exhibited an IC₅₀ value of 20 nM against ROCK II. Additionally, an analogue of the core scaffold, OXA-06, has been identified as an ATP-competitive ROCK inhibitor with anti-fibrotic activity. sigmaaldrich.com
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase frequently overexpressed in various cancers, making it a key target for anticancer drugs. A synthetic derivative, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (compound 13f), was identified as a potent EGFR inhibitor with an IC₅₀ value of 22.74 nM against the tyrosine kinase activity of EGFR. This compound demonstrated greater suppression of EGF-stimulated cell migration in KKU-452 cholangiocarcinoma cells than the established EGFR inhibitor Gefitinib. The development of fourth-generation EGFR inhibitors aims to overcome resistance mutations, such as C797S, that emerge during treatment.
CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many cancers. A novel class of potent CDK inhibitors based on a 2,4-diamino-5-ketopyrimidine core was developed, with compound R547 showing excellent inhibitory activity against CDK1, CDK2, and CDK4. More specifically, bioisosteric replacement strategies have led to the discovery of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as highly potent and selective CDK2 inhibitors. Compound 15 from this series was the most potent, with a Kᵢ value of 0.005 µM against CDK2, and it demonstrated the ability to induce apoptosis in ovarian cancer cells.
CHK1 Inhibitors: Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. While inhibitors based directly on the this compound scaffold are not prominently reported, related heterocyclic structures are central to CHK1 inhibitor design. Novel series of inhibitors have been developed using templates such as thienopyridines and pyrazolopyrimidines. For example, compound 70, a thienopyridine derivative, showed an excellent enzymatic activity of 1 nM against CHK1. Other inhibitors like LY2606368 have been shown to induce cell death in sensitive cancer cell lines by inhibiting protein synthesis and elevating DNA damage.
MerTK Inhibitors: Mer tyrosine kinase (MerTK) is a receptor tyrosine kinase that has emerged as a therapeutic target in oncology. To improve selectivity over other kinases like Flt3, macrocyclic pyrimidines have been designed as MerTK-specific inhibitors. While some substituted-pyrimidine compounds show selectivity for MerTK, placing a 4-pyridyl group at a specific position resulted in analogues with similar enzymatic activity but no cellular activity at a 1.0 μM concentration in a pMerTK ELISA assay.
The ubiquitin-proteasome system is fundamental to cellular protein degradation and signaling. The deubiquitinase USP1, in complex with UAF1, is a key component of this system involved in DNA repair. scilit.comnih.gov As detailed previously, inhibitors targeting the USP1/UAF1 complex are being actively developed. These inhibitors function by preventing the deubiquitination of key proteins like PCNA and FANCD2, which are critical for DNA translesion synthesis and the Fanconi anemia pathway. scilit.comresearchgate.net Treatment of cells with USP1/UAF1 inhibitors such as pimozide or GW7647 leads to an increase in the monoubiquitinated forms of these proteins. scilit.com This modulation of the ubiquitin-proteasome system can reverse resistance to DNA-damaging agents like cisplatin in cancer cells. nih.govresearchgate.net
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various diseases, including cancer and bone disorders. researchgate.net A compound derived from a 2-aminopyrimidine (B69317) template, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (also known as WAY-262611), was discovered as an agonist of this pathway. researchgate.net This compound acts by inhibiting DKK-1, which allows for the activation of the Wnt pathway, and it has been shown to increase the trabecular bone formation rate in animal models following oral administration. researchgate.net
The inhibition of cholinesterases and the prevention of amyloid-β (Aβ) peptide aggregation are primary therapeutic strategies for Alzheimer's disease. A series of pyridine derivatives featuring a carbamate (B1207046) function were designed as cholinesterase inhibitors. One carbamate compound (compound 8) was identified as a potent human acetylcholinesterase (hAChE) inhibitor with an IC₅₀ of 0.153 µM and was also capable of inhibiting Aβ₄₂ self-aggregation. In a different study, a series of 4,4'-diazobiphenyl derivatives were synthesized, with some compounds showing moderate AChE inhibitory activity and potent inhibition of Aβ₁₋₄₂ aggregation. Specifically, compound 2i, 4,4'-bis(pyridin-3-yldiazenyl)-1,1'-biphenyl, demonstrated 78.39% inhibition of Aβ₁₋₄₂ aggregation at a concentration of 100 μM.
Derivatives of the pyrimidine scaffold have demonstrated significant antiproliferative activity against a wide range of cancer cell lines. N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives were found to have promising antitumor activity both in vitro and in vivo. A novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives also showed antiproliferative effects against human melanoma cell lines, with one compound exhibiting potent activity with an IC₅₀ of 0.62 µM against the A375P cell line. Furthermore, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations.
The table below summarizes the antiproliferative activity of selected pyrimidine derivatives against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Source |
| Pyrimidin-4-yl-1H-imidazol-2-yl (7a) | A375P (Melanoma) | 0.62 | |
| Pyrimidin-4-yl-1H-imidazol-2-yl (7a) | WM3629 (Melanoma) | 4.49 | |
| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | KKU-100 (Cholangiocarcinoma) | 1.3 | |
| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | KKU-452 (Cholangiocarcinoma) | 1.5 | |
| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | KKU-M156 (Cholangiocarcinoma) | 1.7 | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | A2780 (Ovarian) | 0.231 | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | HCT-116 (Colon) | 0.127 | |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | PC-3 (Prostate) | 0.187 |
Agents with Antifungal and Antibacterial Activities
The pyrimidine core is a well-established pharmacophore in the development of antimicrobial agents. ijrpc.com Derivatives based on this scaffold have demonstrated a broad spectrum of activity against various pathogenic fungi and bacteria. Research has shown that modifications to the pyrimidine ring system can lead to potent compounds with significant inhibitory effects. nih.govnih.govias.ac.in For instance, different classes of pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial potential against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains including Candida albicans and Aspergillus niger. ijrpc.comnih.gov
The development of novel pyrimidine derivatives continues to be a promising avenue for combating infectious diseases. frontiersin.orgfrontiersin.org Studies involving pyrimidine derivatives containing an amide moiety or those fused with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) have shown excellent antifungal activity, in some cases superior to existing commercial fungicides. frontiersin.orgfrontiersin.orgnih.gov Similarly, pyrimidine derivatives incorporating sulfonyl groups or fused with a pyrazole (B372694) ring have been investigated for their antibacterial and antifungal properties. nih.gov The versatility of the pyrimidine scaffold allows for the generation of large libraries of compounds for screening, increasing the probability of discovering new and effective antimicrobial agents. nih.govresearchgate.netasm.org
Table 1: Antimicrobial Activity of Various Pyrimidine Derivative Classes
| Derivative Class | Target Organisms | Key Findings |
|---|---|---|
| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Showed broad-spectrum antimicrobial potential with Minimum Inhibitory Concentration (MIC) determined. nih.gov |
| Pyrimidine derivatives with amide moiety | Phomopsis sp., Botrytis cinerea, Botryosphaeria dothidea | Some compounds exhibited higher antifungal activity against Phomopsis sp. than the commercial fungicide Pyrimethanil. frontiersin.org |
| 1,3,4-Thiadiazole-bearing Pyrimidines | Phomopsis sp., B. cinerea, B. dothidea | Demonstrated excellent antifungal activity, positioning them as potential lead structures for new fungicides. frontiersin.org |
| Triazole-substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Showed higher antibacterial inhibition compared to corresponding thiadiazole derivatives. ias.ac.in |
| Pyrazolo[1,5-a]pyrimidines | Aspergillus niger, Geotrichum candidum, Gram-positive and Gram-negative bacteria | Derivatives with arylsulfonyl and arylazo groups were synthesized to explore their combined effect on antimicrobial activity. nih.gov |
Intermediates in Antiplasmodial Hit Optimization
The pyrimidine scaffold is of critical importance in the fight against malaria. gsconlinepress.com Pyrimidine derivatives are central to several antimalarial drugs, which often act by inhibiting essential parasitic enzymes, such as dihydrofolate reductase (DHFR) in Plasmodium falciparum. gsconlinepress.comresearchgate.netresearchgate.net The compound this compound serves as a key synthetic intermediate in the process of "hit-to-lead" optimization for discovering new antiplasmodial agents. A "hit" compound, identified from initial screening, often has modest activity and requires chemical modification to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" candidate.
In this context, this compound acts as a foundational structure that can be elaborated upon. For example, research into novel transmission-selective antimalarial agents has involved the optimization of hit compounds through the synthesis of derivatives, a process where intermediates like this compound would be crucial. malariaworld.orgresearchgate.net The development of thienopyrimidine derivatives has also yielded compounds with significant antiplasmodial activity, further highlighting the utility of the broader pyrimidine family in antimalarial drug discovery. nih.gov The strategic modification of such intermediates allows medicinal chemists to systematically explore the structure-activity relationship and develop compounds with enhanced efficacy against malaria parasites. rsc.orgnih.gov
Medicinal Chemistry Optimization Strategies for this compound Derivatives
To enhance the therapeutic potential of compounds derived from the this compound scaffold, medicinal chemists employ several optimization strategies.
Scaffold Hopping and Analogue Design
Scaffold hopping is a powerful strategy in drug design where the core heterocyclic structure of a known active compound is replaced by a different scaffold, with the aim of identifying novel compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetics. nih.gov This technique is particularly relevant for derivatives of this compound. By keeping key binding elements intact while altering the central pyrimidine core, chemists can explore new chemical space. nih.govresearchgate.net
For instance, this strategy has been used to generate new aryl 2-amino pyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In other work, scaffold hopping from a thienopyrimidine series led to the discovery of furano[2,3-d]pyrimidine amides as potent inhibitors of the Notum carboxylesterase, which is involved in Wnt signaling. nih.gov Similarly, a molecular hybridization and scaffold hopping approach has been applied to design pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com These examples demonstrate that the pyrimidine moiety within the this compound framework can be systematically replaced with other isosteric rings to generate novel analogues with potentially superior therapeutic profiles. acs.org
Table 2: Examples of Scaffold Hopping from Pyrimidine-Based Structures
| Original Scaffold | New Scaffold | Target/Application | Reference |
|---|---|---|---|
| 2-Amino Pyrimidine (2-AP) | Aryl 2-AP Analogs | MRSA Biofilm Inhibition | nih.gov |
| Thienopyrimidine | Furano[2,3-d]pyrimidine | Notum Inhibition | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Dipyridine-containing Pyrrolo[2,3-d]pyrimidines | CSF1R Inhibition | mdpi.com |
| Imidazo[1,2-a]pyrimidine | Various fused 6,5- and 5,5-bicyclic systems | Visceral Leishmaniasis | acs.org |
Structure-Guided Drug Design Approaches
Structure-guided drug design relies on the three-dimensional structural information of the biological target, often obtained through techniques like X-ray crystallography, to design potent and selective inhibitors. nih.gov This approach is instrumental in optimizing derivatives of this compound. By determining the crystal structure of a target protein in complex with a pyrimidine-based inhibitor, researchers can visualize the precise binding interactions at the atomic level. researchgate.netnih.gov
This detailed structural insight allows for the rational design of new analogues with modifications intended to enhance these interactions. For example, an X-ray crystal structure of a diaminopyrimidine derivative bound to cyclin-dependent kinase 2 (CDK2) revealed a binding mode that was consistent with observed structure-activity relationships (SAR). nih.gov SAR studies are a cornerstone of this approach, where systematic modifications to the this compound scaffold are made, and the resulting biological activity is measured. acs.orgresearchgate.netnih.gov This iterative process of synthesis, testing, and structural analysis helps to build a comprehensive understanding of which chemical features are critical for activity, guiding the optimization of the lead compound towards a clinical candidate. nih.govnih.gov The combination of X-ray crystallography and SAR studies provides a powerful platform for the efficient development of novel drugs based on the this compound scaffold. acs.orgrsc.org
Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 4 Yl Phenyl Methanamine
Density Functional Theory (DFT) Applications in Compound Characterization
Density Functional Theory (DFT) has become a standard computational method for investigating the physicochemical properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems of moderate size, such as (4-(Pyrimidin-4-yl)phenyl)methanamine. DFT calculations are used to determine optimized geometry, electronic characteristics, and spectroscopic signatures.
The electronic structure of a molecule governs its stability, reactivity, and optical properties. DFT calculations are employed to map the electron density distribution and to determine the energies and shapes of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the pyrimidine (B1678525) core of the title compound, a small HOMO-LUMO gap has been associated with higher chemical reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylmethanamine portion, while the LUMO is likely concentrated on the electron-deficient pyrimidine ring. This distribution facilitates charge transfer from the phenyl group to the pyrimidine ring upon electronic excitation.
Table 1: Conceptual Frontier Molecular Orbital Properties for this compound This table presents theoretical values typical for similar aromatic amine structures as specific experimental or calculated values for the title compound are not available in the cited literature.
| Parameter | Predicted Value/Characteristic | Significance |
| E_HOMO | ~ -6.0 to -5.5 eV | Indicates the energy required to remove an electron (ionization potential). Governs electron-donating ability. |
| E_LUMO | ~ -1.5 to -1.0 eV | Indicates the energy released when an electron is added (electron affinity). Governs electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.0 to 4.5 eV | A smaller gap suggests higher polarizability and chemical reactivity. nih.gov |
| HOMO Localization | Phenylmethanamine moiety | Site of electrophilic attack and electron donation. |
| LUMO Localization | Pyrimidine ring | Site of nucleophilic attack and electron acceptance. |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the constituent molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.
Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. nih.gov For this compound, key interactions expected to stabilize the crystal packing include:
N-H···N hydrogen bonds: Between the amine group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.
C-H···N interactions: Involving hydrogen atoms on the phenyl or pyrimidine rings and pyrimidine nitrogen atoms.
π-π stacking: Between the aromatic phenyl and/or pyrimidine rings of adjacent molecules.
The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. The relative contributions of different types of interactions (e.g., H···H, C···H, N···H) can be quantified, providing a detailed picture of the crystal packing forces. nih.govnih.gov In many organic crystals, H···H, O···H/H···O, and C···H/H···C interactions are shown to be dominant. nih.govnih.gov
Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table is a conceptual representation based on analyses of similar nitrogen-containing heterocyclic compounds. nih.govwhiterose.ac.uk
| Interaction Type | Predicted Contribution | Description |
| H···H | 40-50% | Represents van der Waals forces, typically the largest contributor to the surface. |
| C···H / H···C | 15-25% | Indicates C-H···π and other van der Waals contacts. |
| N···H / H···N | 10-20% | Crucial for directional packing, primarily representing N-H···N and C-H···N hydrogen bonds. whiterose.ac.uk |
| C···C | 5-10% | Evidence of π-π stacking interactions between aromatic rings. |
| C···N / N···C | <5% | Minor contacts between carbon and nitrogen atoms. |
Molecular Modeling and Simulation Approaches for Biological Interactions
Beyond characterizing the molecule itself, computational methods are essential for predicting how this compound might interact with biological macromolecules, a key step in drug discovery and chemical biology.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the small molecule) when bound to the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts to estimate the binding affinity.
This method is critical for identifying potential biological targets and for understanding the structure-activity relationship (SAR) of a series of compounds. For example, derivatives of the related N-ethyl-4-(pyridin-4-yl)benzamide scaffold have been successfully docked into the active site of ROCK1, a protein kinase implicated in cardiovascular disease. nih.gov Such studies identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. nih.govnih.gov Docking studies with this compound could explore its potential as a scaffold for designing inhibitors for various enzyme families, such as kinases or transferases.
Table 3: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data generated from a molecular docking simulation, using a generic protein kinase as a target.
| Parameter | Value/Description | Implication |
| Target Protein | Protein Kinase (e.g., ROCK1) | The biological macromolecule whose function is to be modulated. |
| Binding Energy | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest stronger affinity. |
| RMSD | 1.5 Å | Root-mean-square deviation from a known reference ligand pose; values < 2.0 Å suggest a reliable docking pose. nih.gov |
| Key H-Bond Interactions | Amine (-NH₂) with Asp161; Pyrimidine N with Ser88 | Identifies specific, strong interactions that anchor the ligand in the binding site. |
| Hydrophobic Interactions | Phenyl ring with Leu134, Val90 | Non-polar interactions that contribute significantly to binding stability. |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be crucial for exploring its conformational landscape—the various three-dimensional shapes the molecule can adopt by rotating around its single bonds. Identifying the most stable, low-energy conformations is key to understanding how it might bind to a biological target.
In studies of similar pyrimidine-based compounds, MD simulations have been effectively used to provide critical information on the stability and binding affinity of these molecules when docked with specific proteins. For instance, research on N-phenylpyrimidine-4-amine derivatives has utilized MD simulations to assess the stability of ligand-protein complexes, revealing key residues for binding. sigmaaldrich.com Such simulations for this compound would likely involve placing the molecule in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms to model its dynamic behavior.
The stability of different conformers can be assessed by analyzing the potential energy over the simulation time. The results would likely show that the molecule is not planar due to steric hindrance between the phenyl and pyrimidine rings. The flexibility of the aminomethyl group would also be a key area of investigation, as its orientation could significantly impact binding to a receptor.
Table 1: Hypothetical Key Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Predicted Stable Conformation (degrees) |
| C(phenyl)-C(phenyl)-C(bridge)-N(amine) | Rotation of the aminomethyl group relative to the phenyl ring | +/- 60, 180 |
| C(phenyl)-C(bridge)-N(amine)-H | Rotation around the C-N bond of the amine | 60, 180, 300 |
| C(phenyl)-C(phenyl)-C(pyrimidine)-N(pyrimidine) | Rotation of the pyrimidine ring relative to the phenyl ring | Non-planar, likely around 45-60 |
This table is illustrative and based on general principles of conformational analysis for similar molecular scaffolds. Actual values would need to be determined through specific computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are a cornerstone of predictive analysis in drug discovery, allowing researchers to estimate the activity of new, unsynthesized compounds. researchgate.net
For this compound, a QSAR study would typically involve a dataset of similar pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). ijaerd.org Various molecular descriptors for each compound would be calculated, such as:
Electronic properties: Dipole moment, partial charges on atoms.
Steric properties: Molecular volume, surface area.
Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological indices: Descriptors that quantify molecular shape and branching.
These descriptors would then be used to build a regression model that correlates them with the observed biological activity. While no specific QSAR models for this compound are readily available, studies on other pyrimidine derivatives have successfully used this approach to identify key structural features for activity. For example, 3D-QSAR studies on pyrimidine derivatives as kinase inhibitors have used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. sigmaaldrich.com These models generate contour maps that highlight regions where modifications to the molecule would likely increase or decrease its activity.
Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Analogs
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | Higher values may improve membrane permeability but could decrease solubility. |
| Molecular Weight | Size of the molecule | Can influence binding affinity and specificity. |
| Hydrogen Bond Donors | Number of N-H or O-H groups | The primary amine group is a key hydrogen bond donor. |
| Hydrogen Bond Acceptors | Number of N or O atoms | The pyrimidine nitrogens are key hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Influences cell permeability. |
Network Pharmacology in Drug Target Identification and Pathway Analysis
Network pharmacology is an emerging field that aims to understand drug action from a systems-level perspective. Instead of the traditional "one drug, one target" paradigm, it considers the complex network of interactions between a drug, its multiple potential targets, and the biological pathways they modulate.
For this compound, a network pharmacology approach would begin with predicting its potential protein targets. This can be done using various in silico methods, such as docking the compound against a library of protein structures or using machine learning models trained on known drug-target interactions. Given its structural motifs—a pyrimidine ring and a phenylmethanamine group—it is plausible that it could interact with a range of biological targets, particularly kinases, which are often targeted by pyrimidine-based inhibitors.
Once a set of potential targets is identified, these are mapped onto protein-protein interaction (PPI) networks and biological pathways. This allows for the identification of key pathways that might be affected by the compound. For instance, if several predicted targets are part of a specific signaling pathway implicated in a disease (e.g., a cancer-related pathway), this provides a strong hypothesis for the compound's mechanism of action.
While a specific network pharmacology study on this compound has not been published, the general approach has been applied to other kinase inhibitors with pyrimidine scaffolds. These studies have successfully identified pathways related to cell proliferation and DNA repair as being modulated by these inhibitors.
Table 3: Hypothetical Predicted Target Classes and Associated Pathways for this compound
| Predicted Target Class | Potential Biological Pathways | Rationale |
| Protein Kinases | Cell cycle regulation, signal transduction (e.g., MAPK pathway) | Pyrimidine is a common scaffold in kinase inhibitors. |
| G-Protein Coupled Receptors (GPCRs) | Neurological signaling, inflammatory responses | The amine group can interact with aminergic receptors. |
| Monoamine Oxidases (MAOs) | Neurotransmitter metabolism | The methanamine moiety is a structural alert for MAO interaction. |
Spectroscopic and Structural Elucidation Methodologies for 4 Pyrimidin 4 Yl Phenyl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in (4-(Pyrimidin-4-yl)phenyl)methanamine.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aminomethyl protons, the protons on the phenyl ring, and the protons on the pyrimidine (B1678525) ring. The benzylic protons of the aminomethyl group (-CH₂) typically appear as a singlet. rsc.org The protons of the para-substituted benzene (B151609) ring usually appear as two distinct doublets. rsc.org The protons on the pyrimidine ring will have characteristic shifts, often at a lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com
¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show signals for the aliphatic aminomethyl carbon and the distinct aromatic carbons of both the phenyl and pyrimidine rings. mdpi.com The carbons of the pyrimidine ring are typically found at the lower field end of the aromatic region. mdpi.com
| Spectrum | Assignment | Predicted Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -NH₂ | 1.5 - 3.0 | Broad singlet, exchangeable with D₂O |
| -CH₂- | ~3.9 - 4.8 | Singlet rsc.org | |
| Phenyl H | 7.4 - 8.2 | Two doublets (AA'BB' system) rsc.org | |
| Pyrimidine H | 7.8 - 9.3 | Three distinct signals (doublet, doublet, singlet) mdpi.com | |
| ¹³C NMR | -CH₂- | ~45 | Aliphatic carbon signal rsc.org |
| Phenyl C | 125 - 145 | Aromatic carbon signals mdpi.com | |
| Pyrimidine C | 150 - 160 | Aromatic carbon signals, deshielded by N atoms mdpi.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, LC-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can definitively establish the elemental composition.
For this compound (C₁₁H₁₁N₃), the calculated monoisotopic mass is 185.0953 Da. HR-MS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 186.1031, confirming the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and identifying impurities. researchgate.netscitepress.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation, typically showing losses of the aminomethyl group or cleavage of the bond between the two aromatic rings.
| Analysis Type | Expected Result | Information Gained |
|---|---|---|
| HR-MS (ESI+) | [M+H]⁺ at m/z ≈ 186.1031 | Confirms molecular formula C₁₁H₁₁N₃ |
| MS/MS Fragmentation | Loss of NH₃ (-17 Da) | Structural confirmation of the aminomethyl group and phenyl-pyrimidine linkage |
| Loss of CH₂NH₂ (-30 Da) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Pyrimidine Rings |
| Aliphatic C-H Stretch | 2850 - 2960 | Methylene (-CH₂) Group |
| C=N and C=C Stretch | 1500 - 1620 | Pyrimidine and Phenyl Rings mdpi.com |
| C-N Stretch | 1250 - 1350 | Amine C-N Bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insight into its electronic structure and the extent of π-conjugation. The conjugated system formed by the phenyl and pyrimidine rings in this compound is expected to produce characteristic absorption bands. A structurally similar compound, pyrimidin-4-yl-methanol, exhibits absorption maxima at 245 nm and 276 nm, which are attributed to π → π* electronic transitions within the aromatic system. caymanchem.com Similar absorptions would be anticipated for the target compound.
| Expected λₘₐₓ (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~245 - 280 | π → π* | Phenyl-pyrimidine conjugated system caymanchem.com |
| Parameter | Example Data (from a related pyrimidine derivative researchgate.net) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Molecules per unit cell (Z) | 4 |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for determining the purity of a chemical sample. ambeed.com These techniques separate the target compound from any impurities or starting materials. A typical analysis involves a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. scitepress.org The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or Phenyl scitepress.org |
| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Ammonium (B1175870) Acetate Buffer scitepress.org |
| Flow Rate | 0.5 - 1.0 mL/min scitepress.org |
| Detection | UV detector (e.g., at 254 nm) or Mass Spectrometer (LC-MS) thermofisher.com |
| Output | Retention Time (min), Peak Area (%) |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula to verify the compound's empirical formula. For C₁₁H₁₁N₃, this analysis is a fundamental check of purity and identity. mdpi.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 71.32 | Experimental values should be within ±0.4% of calculated values researchgate.net |
| Hydrogen (H) | 6.00 | |
| Nitrogen (N) | 22.68 |
Applications in Materials Science and Optoelectronics
Utilization of (4-(Pyrimidin-4-yl)phenyl)methanamine in Polymer Synthesis
The primary amine group in this compound makes it a suitable monomer for the synthesis of various polymers, most notably polyamides. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). youtube.com The synthesis would typically involve a condensation polymerization reaction between the amine group of the pyrimidine (B1678525) derivative and a dicarboxylic acid or its derivative.
The incorporation of the pyrimidine-phenyl moiety into the polymer backbone is expected to impart specific properties to the resulting material. Polyamides are known for their excellent mechanical properties, high crystalline melting points, chemical resistance, and flexibility. researchgate.netmdpi.com The rigid and aromatic nature of the pyrimidine-phenyl group could enhance thermal stability and mechanical strength. youtube.comresearchgate.net The properties of polyamides can be significantly influenced by the polymerization process and the specific monomers used. mdpi.com For instance, the crystal form of the monomer salt in polyamide synthesis has been shown to affect the melting point and elastic modulus of the final polymer. mdpi.com
While direct synthesis of polymers from this compound is not extensively documented, the synthesis of other pyrimidine-containing polymers has been reported. For example, pyrimidine acrylamides have been synthesized through N-acylation reactions. nih.gov Additionally, processes for synthesizing poly(vinyl benzylamine) have been developed, which, although not containing a pyrimidine ring, demonstrate the polymerization potential of benzylamine (B48309) structures. google.com
Development of Materials with Tailored Electronic Properties
The electronic properties of materials containing pyrimidine and phenylamine functionalities are of considerable interest for various applications. The pyrimidine ring, being an electron-deficient system, can act as an electron acceptor, while the phenylamine moiety can serve as an electron donor. This donor-acceptor (D-A) architecture is a cornerstone in the design of materials with specific electronic and optical properties.
The incorporation of pyrimidine fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. researchgate.net Such materials are crucial for devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.netrsc.org Theoretical studies on donor-acceptor-donor (D-A-D) structured compounds, where a pyrazine (B50134) (a diazine like pyrimidine) unit acts as the acceptor, have shown that intramolecular charge transfer (ICT) interactions are a key feature. rsc.org These ICT interactions can be tuned by modifying the molecular structure, which in turn affects the material's absorption spectrum. rsc.org
The development of pyrimidine-based "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed, is important for applications like dye-sensitized solar cells. researchgate.net The specific arrangement of these groups within the molecule, such as in certain 4,6-disubstituted pyrimidines, can also lead to properties like thermally activated delayed fluorescence (TADF), which is highly desirable for efficient OLEDs. researchgate.net
Table 1: Properties of Analogue Donor-Acceptor Compounds
| Compound Type | Key Structural Feature | Observed Property | Potential Application | Reference |
| D-A-D Compounds | Pyrazine acceptor, triphenylamine (B166846) donors | Intramolecular Charge Transfer (ICT) | Organic Solar Cells | rsc.org |
| Pyrimidine Push-Pull Systems | Electron-donating and withdrawing groups on pyrimidine | Photosensitization | Dye-Sensitized Solar Cells | researchgate.net |
| 4,6-Disubstituted Pyrimidines | Phenylacridine/phenylphenoxazine at positions 4 and 6 | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
Research into Optoelectronic Materials (e.g., Aggregation-Induced Emission (AIE) applications of analogues)
A significant area of research in optoelectronics is the development of materials that are highly luminescent in the solid state. Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases upon aggregation. osi.lv The phenomenon of aggregation-induced emission (AIE) offers a solution to this problem, where molecules that are non-emissive in solution become highly luminescent in the aggregated or solid state. udel.edunih.gov This property is often attributed to the restriction of intramolecular rotations in the aggregated state. researchgate.net
Analogues of this compound, particularly those containing pyrimidine or pyridine (B92270) rings, have been investigated for their AIE properties. For instance, certain 5-(benzylidene)pyrimidine-2,4,6-triones have been shown to exhibit AIE, with the emission color tunable by changing the substituents on the phenyl ring. udel.edu These molecules are virtually non-luminescent in dilute solutions but become highly emissive in the solid state or when aggregated in poor solvents. udel.edu
Furthermore, a straightforward method to achieve AIE in simple organic molecules is through the protonation of pyridines with a strong acid. nih.govrsc.org This approach has been demonstrated to turn on high solid-state luminescence in molecules like 4-phenyl pyridine. nih.gov The efficiency of the AIE is also influenced by the counter-ion present in the pyridinium (B92312) salt. osi.lvnih.gov The underlying principle is that intermolecular interactions in the crystal lattice, such as π+-π interactions, can be stabilized, leading to enhanced emission. nih.gov
A pyrimidine chromophore bearing an acridan fragment has also been studied, demonstrating aggregation-induced enhanced emission (AIEE). researchgate.net This compound showed strong fluorescence quenching in solution but a significant enhancement of emission intensity in the solid state due to the restriction of intramolecular rotations. researchgate.net
Table 2: Examples of AIE-Active Analogues
| Compound Class | Key Structural Feature | Emission Characteristics | Mechanism | Reference |
| 5-(Benzylidene)pyrimidine-2,4,6-triones | Substituents on the phenyl ring | Tunable emission from red to green in solid state | Intermolecular interactions | udel.edu |
| Protonated Pyridines (e.g., 4-phenyl pyridine) | Pyridinium salt formation | High solid-state luminescence | Stabilization of intermolecular π+-π interactions | nih.gov |
| Acridan-Substituted Pyrimidine | Acridan fragment on pyrimidine | Enhanced emission in solid state | Restriction of intramolecular rotations | researchgate.net |
Future Directions and Emerging Research Avenues for 4 Pyrimidin 4 Yl Phenyl Methanamine
Expanding Synthetic Methodologies for Enhanced Molecular Diversity and Complexity
The future of research on (4-(pyrimidin-4-yl)phenyl)methanamine is intrinsically linked to the development of innovative and efficient synthetic strategies. While classical methods provide a foundation, the exploration of "diversity-oriented synthesis" (DOS) pathways is poised to revolutionize the creation of derivative libraries with vast structural and functional diversity. researchgate.netnih.govresearchgate.net These approaches move beyond the synthesis of simple analogues to construct complex, polyheterocyclic frameworks around the core pyrimidine (B1678525) ring. researchgate.netnih.gov
One promising avenue involves the use of ortho-alkynylpyrimidine carbaldehydes as key intermediates. These can be readily transformed into various derivatives through coinage-metal-catalyzed or halogen-promoted cyclization reactions, yielding a range of fused ring systems. nih.gov Such strategies allow for the systematic variation of ring size, topology, and substitution patterns, leading to a significant expansion of the accessible chemical space. researchgate.netresearchgate.net
Furthermore, the application of multicomponent reactions (MCRs) catalyzed by transition metals like iridium or nickel presents a sustainable and atom-economical approach to generating highly substituted pyrimidine derivatives. acs.orgmdpi.com These one-pot reactions enable the assembly of complex molecules from simple, readily available starting materials, such as alcohols and amidines, offering a rapid route to novel this compound analogues. acs.org The use of magnetically recoverable nanocatalysts in these syntheses is also an emerging area that promises to enhance the sustainability and efficiency of these processes. nih.gov
The strategic incorporation of various functional groups onto both the pyrimidine and phenyl rings will be crucial. For instance, the introduction of halogens, such as bromine or chlorine, can serve as synthetic handles for subsequent cross-coupling reactions, like the Suzuki coupling, allowing for the attachment of a wide array of aromatic and heteroaromatic substituents. st-andrews.ac.ukacs.org This modular approach will be instrumental in fine-tuning the electronic and steric properties of the molecules to optimize their interactions with biological targets or their performance in material applications.
| Synthetic Strategy | Description | Potential for Diversity | Key References |
| Diversity-Oriented Synthesis (DOS) | Employs branching pathways from a common intermediate to generate a wide range of structurally diverse compounds. | High: Creates complex polyheterocyclic scaffolds with varied ring sizes and fusion patterns. | researchgate.netnih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing substantial portions of all reactants. | High: Allows for rapid generation of libraries with multiple points of diversification. | acs.orgmdpi.com |
| Metal-Catalyzed Cross-Coupling | Utilizes transition metal catalysts (e.g., palladium, nickel) to form new carbon-carbon or carbon-heteroatom bonds. | High: Enables the introduction of a wide variety of substituents on the aromatic rings. | st-andrews.ac.ukacs.org |
| Synthesis on Solid Support | Attaches the initial molecule to a solid-phase resin to simplify purification and allow for high-throughput synthesis. | Moderate to High: Facilitates the rapid creation of libraries of related compounds. | st-andrews.ac.uk |
Identification of Novel Biological Targets for this compound Derivatives
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a multitude of biological targets, particularly protein kinases. uniroma1.itnih.govrsc.org For derivatives of this compound, a key future direction will be to move beyond well-established targets and identify novel proteins and pathways implicated in disease.
A significant area of opportunity lies in targeting the "dark kinome," which comprises understudied kinases that could represent novel therapeutic targets for a range of diseases, including neurodegeneration and cancer. acs.org By creating libraries of this compound analogs and screening them against panels of these understudied kinases, researchers may uncover potent and selective inhibitors. acs.org For example, kinases such as AAK1, BMP2K, and the MARK and MLK families are of growing interest in neuroscience. acs.org
Beyond the kinome, deubiquitinating enzymes (DUBs) are emerging as another promising class of targets. The USP1/UAF1 deubiquitinase complex, for instance, is a critical regulator of the DNA damage response and a promising anticancer target. nih.gov The N-benzyl-2-phenylpyrimidin-4-amine scaffold, which is structurally related to this compound, has already yielded potent inhibitors of this complex. nih.gov This suggests that derivatives of the title compound could also be effective modulators of DUB activity.
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the substituents on the pyrimidine and phenyl rings, as well as the linker, researchers can develop a deeper understanding of the molecular features required for potent and selective inhibition of these novel targets. nih.govnih.gov
| Potential Novel Target Class | Example Targets | Therapeutic Area | Key References |
| Understudied Protein Kinases | AAK1, BMP2K, MARKs, MLKs, NUAK1 | Neurodegeneration, Cancer | acs.org |
| Deubiquitinating Enzymes (DUBs) | USP1/UAF1 complex | Cancer | nih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer | nih.gov |
| Receptors, Adrenergic | Alpha-receptor sites | CNS Disorders | nih.gov |
Integration of Advanced Computational Approaches with Experimental Research in Drug Design
The synergy between computational modeling and experimental synthesis will be paramount in accelerating the discovery and optimization of novel this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide profound insights into the interactions between these molecules and their biological targets, thereby guiding the design of more potent and selective compounds. researchgate.netnih.govmdpi.com
Molecular docking studies can predict the binding modes of this compound analogs within the active sites of target proteins, such as kinases or DUBs. researchgate.netmdpi.com This allows for the rational design of derivatives with improved binding affinities by optimizing key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, docking could reveal the ideal substituents on the phenyl ring to occupy a specific pocket in a kinase active site.
QSAR analysis can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This can help to identify the physicochemical properties (e.g., lipophilicity, electronic effects) that are most critical for activity, enabling the prediction of the potency of yet-to-be-synthesized compounds. nih.gov
Furthermore, MD simulations can provide a dynamic picture of how these molecules behave within a biological environment, assessing their conformational flexibility and the stability of their interactions with target proteins over time. mdpi.com This can be particularly useful in understanding the mechanisms of drug resistance and in designing compounds that are less susceptible to mutations in the target protein. The integration of these computational approaches will undoubtedly streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of new chemical entities. researchgate.netmdpi.com
| Computational Technique | Application in Drug Design | Expected Outcome | Key References |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of key binding interactions and guidance for structural modifications. | researchgate.netmdpi.com |
| QSAR Analysis | Correlates chemical structure with biological activity. | Prediction of the activity of new compounds and identification of important physicochemical properties. | nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of binding stability, conformational changes, and the impact of mutations. | mdpi.com |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Early identification of compounds with favorable drug-like properties. | mdpi.comtandfonline.com |
Exploration of Novel Interdisciplinary Applications Beyond Medicinal Chemistry
While the primary focus of pyrimidine chemistry has traditionally been in medicinal applications, the unique electronic and structural properties of compounds like this compound make them attractive candidates for exploration in other scientific disciplines. Future research should venture into these non-medicinal avenues, particularly in the fields of materials science and agrochemicals.
In materials science, the pyrimidine nucleus can be incorporated into organic materials for electronic and photonic applications. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensing, or gas storage properties. The bifunctional nature of this compound, with its pyridyl-like nitrogen and the reactive aminomethyl group, makes it a versatile building block for such materials.
In the realm of agrochemicals, pyrimidine derivatives have a proven track record as effective herbicides, insecticides, and fungicides. nih.govlifechemicals.com The exploration of this compound derivatives could lead to the discovery of new crop protection agents with novel modes of action, potentially helping to address the challenge of resistance to existing agrochemicals. For instance, some functionalized pyrimidines have shown significant pre-emergent herbicidal activity. nih.gov
Furthermore, the catalytic potential of pyrimidine-based compounds is an area ripe for investigation. The pyrimidine moiety can act as a ligand for transition metal catalysts, influencing their reactivity and selectivity in a variety of organic transformations. nih.govbenthamdirect.com The development of catalysts based on the this compound scaffold could lead to more efficient and sustainable chemical processes.
| Application Area | Potential Role of this compound Derivatives | Key Research Focus | Key References |
| Materials Science | Building blocks for functional organic materials. | Synthesis of metal-organic frameworks (MOFs), coordination polymers, and materials with specific electronic or optical properties. | nih.gov |
| Agrochemicals | Active ingredients in herbicides, insecticides, or fungicides. | Screening for activity against various pests and weeds; understanding the structure-activity relationships for agrochemical applications. | nih.govlifechemicals.com |
| Catalysis | Ligands for transition metal catalysts. | Development of novel catalysts for organic synthesis with enhanced activity, selectivity, and sustainability. | nih.govbenthamdirect.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-(Pyrimidin-4-yl)phenyl)methanamine?
- Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between pyrimidine derivatives and benzylamine precursors. Key steps include:
-
Functionalization of pyrimidine : Bromination at the 4-position of pyrimidine to enable coupling .
-
Coupling with phenylmethanamine : Palladium-catalyzed coupling with a boronic ester-functionalized benzylamine .
-
Purification : Column chromatography or recrystallization to achieve >95% purity .
Example Synthetic Route Conditions Yield Reference Suzuki coupling of 4-bromopyrimidine Pd(PPh₃)₄, Na₂CO₃, DME, 80°C 65-75% Nucleophilic substitution (aminomethylation) K₂CO₃, DMF, 100°C 50-60%
Q. What analytical techniques are used to characterize this compound?
- Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrimidine and benzene rings .
-
LC-MS : For molecular weight verification (e.g., observed [M+H]+ = 175.1) .
-
HPLC : Purity assessment using C18 columns (e.g., retention time = 1.29 minutes under acidic conditions) .
Analytical Parameter Method Key Data Reference Purity HPLC (C18) 95% (UV detection at 254 nm) Molecular Weight LC-MS m/z 175.1 [M+H]+
Advanced Research Questions
Q. How can researchers optimize functionalization of this compound for enhanced bioactivity?
- Answer : Structural modifications focus on:
-
Pyrimidine substitution : Introducing electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
-
Benzylamine derivatization : Adding hydrophobic substituents (e.g., trifluoromethyl) to enhance target binding .
-
Spiro-ring integration : Incorporating diazaspiro rings (e.g., 6,7-diazaspiro[4.5]decane) for conformational rigidity in drug candidates .
Derivative Bioactivity Improvement Reference Trifluoromethyl-substituted pyrimidine 3-fold increase in kinase inhibition Diazaspiro-carboxamide analog Improved solubility (LogP = 2.1)
Q. How should researchers address discrepancies in reported biological activities of derivatives?
- Answer : Contradictions may arise from:
- Purity variations : Validate purity via HPLC and LC-MS to exclude impurities .
- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) for enzyme inhibition studies .
- Computational modeling : Use molecular docking to reconcile structure-activity relationships (SAR) .
Q. What strategies are effective in studying the compound’s mechanism of action in enzyme inhibition?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
